1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Description

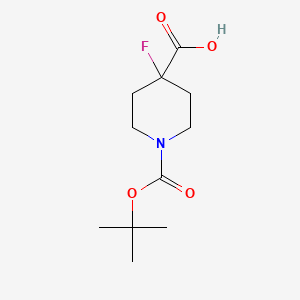

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOTEPIFSRDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610344 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614731-04-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic Acid: A Cornerstone for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

In the landscape of modern drug development, the piperidine scaffold remains one of the most prolific and versatile N-heterocycles, embedded in the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The strategic introduction of fluorine into this privileged scaffold represents a significant advancement in medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the remarkable stability of the C-F bond—are leveraged by drug designers to fine-tune a candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1]

This guide focuses on a particularly valuable building block: 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3). The presence of a fluorine atom and a carboxylic acid at the same quaternary center (C4) creates a sterically constrained, polar environment. The Boc (tert-butoxycarbonyl) protecting group provides the necessary orthogonality for seamless integration into complex, multi-step synthetic routes.[2] This combination of features makes it a highly sought-after intermediate for constructing novel therapeutics, particularly those targeting the central nervous system (CNS) and other challenging biological targets.[1]

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for reproducible scientific research. This compound is a white to light yellow crystalline solid at room temperature. Its core structure consists of a piperidine ring protected at the nitrogen atom with a Boc group, and substituted at the 4-position with both a fluorine atom and a carboxylic acid.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. This data is critical for planning reactions, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 614731-04-3 | [3] |

| Molecular Formula | C₁₁H₁₈FNO₄ | [1] |

| Molecular Weight | 247.26 g/mol | [1] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid | |

| Synonyms | N-Boc-4-fluoropiperidine-4-carboxylic acid, 1-Boc-4-carboxy-4-fluoropiperidine | [4] |

| Physical Form | Solid | |

| Boiling Point | 346.3 ± 42.0 °C (at 760 mmHg) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Purity | Typically ≥95-97% | [4] |

Note: A definitive melting point is not consistently reported across publicly available sources.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes are theoretically possible, a common and logical pathway proceeds from the commercially available N-Boc-4-piperidone . This approach builds the required functionality at the 4-position sequentially. The causality behind this strategy is the robust and well-understood nature of each transformation, allowing for reliable scale-up.

Overall Synthetic Workflow

The workflow can be visualized as a three-stage process:

-

Cyanohydrin Formation: Introduction of a nitrile group, which will serve as a precursor to the carboxylic acid.

-

Fluorination: Replacement of the hydroxyl group with fluorine. This is a key step that installs the strategic fluorine atom.

-

Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

References

An In-Depth Technical Guide to the Synthesis and Purification of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Foreword: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Fluorinated piperidines, in particular, are highly sought-after building blocks in drug discovery due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The strategic placement of a fluorine atom can significantly alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets and improving its pharmacokinetic profile.[3][4] 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a valuable bifunctional building block, incorporating both a protected amine and a carboxylic acid functionality, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[5] This guide provides a comprehensive overview of the synthesis and purification of this important compound, drawing upon established chemical principles and field-proven insights to deliver a robust and reproducible methodology for researchers and drug development professionals.

Synthetic Strategies: A Mechanistic Approach to C-F Bond Formation

The synthesis of this compound presents a unique challenge: the stereoselective introduction of a fluorine atom at a quaternary center. A direct fluorination of 1-Boc-4-piperidinecarboxylic acid is challenging due to the deactivating effect of the carboxyl group. Therefore, a multi-step approach commencing from the readily available and commercially accessible 1-Boc-4-piperidone is the most logical and widely adopted strategy.

The overall synthetic workflow can be conceptualized as follows:

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2] The piperidine scaffold, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to fine-tune its properties. 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a valuable building block that combines the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine and the synthetic utility of the Boc-protected amine and the carboxylic acid functional groups. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and conformational integrity of this and similar compounds in a research and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard procedure for acquiring high-resolution NMR spectra.

References

Chemical structure and stereochemistry of 1-Boc-4-fluoro-4-piperidinecarboxylic acid

An In-Depth Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its nuanced structural and stereochemical properties, established synthetic routes, and the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (Molecular Formula: C₁₁H₁₈FNO₄, CAS No: 614731-04-3) is a heterocyclic compound featuring a piperidine core. The piperidine ring is a "privileged scaffold," appearing frequently in pharmaceuticals due to its ability to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets.

The strategic placement of a fluorine atom and a carboxylic acid at the C4 position, combined with the synthetically versatile N-Boc protecting group, makes this molecule a highly sought-after intermediate. The fluorine atom can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity through favorable electrostatic interactions.

Chemical Structure and Stereochemistry

The structure of this compound is defined by a piperidine ring substituted at the C4 position with both a fluorine atom and a carboxylic acid group. The nitrogen atom (N1) is protected by a tert-butoxycarbonyl (Boc) group.

Caption: 2D Structure of this compound.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The C4 carbon is a quaternary center, but the molecule is achiral because the two pathways from C4 around the ring to the nitrogen atom are identical. However, the chair conformation itself is chiral. The two possible chair conformers are non-superimposable mirror images (enantiomers) that rapidly interconvert at room temperature via a process known as ring flipping. This rapid equilibrium means the compound is not optically active.

The key conformational question relates to the influence of the bulky N-Boc group and the polar C4 substituents.

-

N-Boc Group Conformation: The bulky tert-butyl group introduces significant steric hindrance. The amide bond of the Boc group has partial double-bond character, leading to planar geometry. This restricts rotation and influences the orientation of the piperidine ring.

-

Fluorine Stereoelectronics: The highly electronegative fluorine atom exerts powerful stereoelectronic effects. In many fluorinated piperidine systems, an axial orientation of fluorine is surprisingly preferred. This preference can be attributed to a combination of factors including:

-

Hyperconjugation: Interaction between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals.

-

Charge-Dipole Interactions: Favorable electrostatic interactions between the partial negative charge on the fluorine and other parts of the molecule.

-

Gauche Effect: A tendency for electronegative groups to prefer a gauche (60°) relationship, which can stabilize an axial conformer.

-

While a definitive conformational preference for this specific 4,4-disubstituted system requires detailed computational and NMR studies, the interplay of these stereoelectronic effects with the steric demands of the carboxylic acid and N-Boc groups governs the conformational equilibrium.

Caption: Rapid enantiomeric ring-flip equilibrium of the chair conformers.

Synthesis and Purification

The synthesis of this compound typically involves the hydrolysis of its corresponding ester, which is often more readily synthesized. A common and logical synthetic pathway starts from the commercially available 1-Boc-4-piperidone.

Synthetic Workflow

The multi-step synthesis can be visualized as follows:

Caption: Plausible synthetic workflow from 1-Boc-4-piperidone.

Experimental Protocol: Ester Hydrolysis

This protocol details the final, critical step of the synthesis: the hydrolysis of Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate.

Materials:

-

Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate

-

Ethanol (EtOH)

-

2M Sodium Hydroxide (NaOH) solution

-

2M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve Methyl 1-Boc-4-fluoro-4-piperidinecarboxylate (1.0 eq) in ethanol (approx. 4 mL per mmol of ester) in a round-bottom flask equipped with a magnetic stir bar.

-

Saponification: Add 2M NaOH solution (2.5 eq) to the stirred solution at room temperature.

-

Heating: Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

-

Causality Note: Heating accelerates the saponification of the sterically hindered ester. The use of a hydroxide base is a standard and robust method for ester cleavage.

-

-

Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 2M HCl.

-

Self-Validation: The formation of a precipitate or cloudiness upon acidification indicates the formation of the less water-soluble carboxylic acid product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the reaction mixture).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is typically obtained as a white solid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Confirming the identity and purity of the final compound is paramount. The following table summarizes the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.~1.8-2.2 ppm (m, 4H): Piperidine ring protons at C3 and C5.~3.2-3.8 ppm (m, 4H): Piperidine ring protons at C2 and C6.~12.0 ppm (br s, 1H): Carboxylic acid proton (may be broad and exchangeable with D₂O). |

| ¹³C NMR | ~28.4 ppm: (CH₃)₃C- of Boc group.~35-40 ppm (doublet, J ≈ 20-25 Hz): C3 and C5 carbons, split by fluorine.~40-45 ppm: C2 and C6 carbons.~80.5 ppm: (CH₃)₃C - of Boc group.~92-96 ppm (doublet, J ≈ 180-200 Hz): C4 carbon, showing a large one-bond C-F coupling.~154.5 ppm: C=O of Boc group.~175 ppm (doublet, J ≈ 20-25 Hz): C=O of carboxylic acid, split by fluorine. |

| ¹⁹F NMR | A single resonance is expected, likely a broad multiplet due to coupling with adjacent protons. The chemical shift will be dependent on the solvent and standard used. |

| IR (Infrared) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1740 cm⁻¹: C=O stretch of the carboxylic acid.~1690 cm⁻¹: C=O stretch of the Boc-group urethane.~1160 cm⁻¹: C-F stretch. |

| Mass Spec (MS) | [M-H]⁻ (Negative ESI): Expected at m/z ~246.12.[M+Na]⁺ (Positive ESI): Expected at m/z ~270.11. |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz (Hz).

Conclusion and Future Outlook

This compound is a meticulously designed synthetic building block that offers a unique combination of a conformationally defined scaffold, a versatile protecting group, and the powerful influence of a fluorine substituent. Its structure allows for orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular architectures in drug discovery programs. The synthetic protocols are robust and scalable, and the compound's structure is readily confirmed by standard spectroscopic methods. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of such fluorinated intermediates is set to increase, solidifying their role in the development of next-generation therapeutics.

A Technical Guide to 1-Boc-4-fluoro-4-piperidinecarboxylic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Piperidines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, becomes a particularly valuable building block when functionalized with fluorine. 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3) is a prime example of such a strategic building block, combining the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine and the synthetic versatility of a protected amine and a carboxylic acid.

This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, commercial availability, and its applications as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Chemical Structure:

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS No. 614731-04-3). This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. As a versatile building block in medicinal chemistry, a thorough understanding of its hazard profile and handling requirements is paramount to ensure personnel safety and experimental integrity.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by a piperidine ring system. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable intermediate in peptide synthesis and the development of novel pharmaceutical agents. The presence of a fluorine atom at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.[1] Given its application in research and development, adherence to strict safety protocols during its handling and storage is essential.

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. This compound is classified as a hazardous substance.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in the table below.[2]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Summary of Potential Health Effects

-

Ingestion: Harmful if swallowed.[2]

Safe Handling and Storage Procedures

A systematic approach to handling and storage is crucial to minimize exposure and ensure the stability of this compound.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[2][3]

-

Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes should be considered to minimize airborne exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe chemical handling.

-

Eye and Face Protection: Chemical safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing.[2][3]

-

Skin Protection:

-

Respiratory Protection: For most laboratory-scale handling in a fume hood, respiratory protection is not required. If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5]

-

Contaminated clothing should be removed promptly and laundered before reuse.[4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is between 2-8°C.[2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

References

- 1. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin… [cymitquimica.com]

- 2. angenechemical.com [angenechemical.com]

- 3. peptide.com [peptide.com]

- 4. 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic Acid | 614731-04-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. achmem.com [achmem.com]

Physical properties like melting point and boiling point of 1-Boc-4-fluoro-4-piperidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the synthetic building block 1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS 614731-04-3). As a fluorinated piperidine derivative, this compound holds significant interest in medicinal chemistry and drug discovery due to the unique conformational and electronic properties imparted by the fluorine atom. This guide consolidates available data, provides in-depth, field-proven experimental protocols for the determination of its key physical constants, and explains the scientific rationale behind the methodological choices. The content herein is designed to equip researchers with the necessary knowledge to handle, characterize, and utilize this compound effectively in their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it a valuable component for engaging with biological targets. The introduction of a fluorine atom onto the piperidine ring, as in this compound, offers several strategic advantages for drug design. Fluorine substitution can modulate the pKa of nearby basic nitrogen atoms, influence metabolic stability, and alter binding interactions with target proteins.[2]

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the compound amenable to a wide range of synthetic transformations, allowing for its incorporation into more complex molecular architectures.[3] A thorough understanding of the fundamental physical properties of this building block, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation.

Physical Properties of this compound

A diligent search of the scientific literature and chemical supplier databases indicates that while a predicted boiling point is available, an experimentally determined melting point for this compound has not been widely reported. This section summarizes the available data and provides context for the expected physical state of the compound.

| Property | Value | Source & Notes |

| Melting Point | Data not available in the literature | An experimental protocol for determination is provided in Section 3.1. |

| Boiling Point | 346.3 ± 42.0 °C at 760 mmHg | Predicted value. Due to the potential for thermal decomposition of the Boc group and the carboxylic acid moiety, the experimental boiling point should be determined under vacuum. |

| Molecular Formula | C₁₁H₁₈FNO₄ | [4][5][] |

| Molecular Weight | 247.26 g/mol | [4][5][] |

| Appearance | White to off-white solid | General observation for similar Boc-protected amino acids. |

| CAS Number | 614731-04-3 | [4][][7] |

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are designed to be self-validating and are grounded in established pharmacopeial and organic chemistry laboratory practices.

Melting Point Determination via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard and reliable technique for this determination.

The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly. This visual observation provides valuable information about the substance's behavior upon heating, such as decomposition (indicated by charring) or sublimation.

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvents, which can depress the melting point. Drying under vacuum is recommended.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Tamp the open end of a glass capillary tube into the powdered sample until a small amount of solid is collected.

-

Invert the capillary and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into a calibrated melting point apparatus.

-

Set the heating rate to a rapid ramp (e.g., 10-15 °C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow ramp (1-2 °C/minute) to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range is the melting point of the compound.

-

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability Analysis

Given that this compound possesses a high predicted boiling point and contains thermally labile functional groups (a Boc-carbamate and a carboxylic acid), direct heating to its atmospheric boiling point is likely to cause decomposition. Therefore, a multi-faceted approach is recommended to characterize its behavior at elevated temperatures.

-

Thermogravimetric Analysis (TGA): TGA is an essential technique to determine the thermal stability of the compound and the temperature at which decomposition begins. This information is crucial for deciding if distillation is feasible and under what conditions. The Boc protecting group is known to be thermally labile, typically decomposing at temperatures above 150 °C.

-

Vacuum Distillation: By reducing the pressure, the boiling point of a liquid can be significantly lowered, often below the temperature of decomposition. This allows for the purification and determination of the boiling point of high-boiling, thermally sensitive compounds.

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

-

-

Measurement:

-

Heat the sample from ambient temperature to a temperature above the predicted boiling point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/minute).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss will indicate the beginning of decomposition.

-

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus suitable for small sample volumes.

-

Connect the apparatus to a vacuum pump with a pressure gauge (manometer) to monitor the pressure accurately.

-

-

Distillation:

-

Place a small amount of the sample in the distillation flask with a magnetic stir bar for smooth boiling.

-

Gradually apply vacuum to the system and record the stable pressure.

-

Gently heat the distillation flask.

-

Record the temperature at which the vapor condenses and is collected in the receiving flask. This is the boiling point at the recorded pressure.

-

-

Data Analysis:

-

The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation, although this should be noted as an extrapolation.

-

Caption: Logic for Boiling Point Determination Strategy.

Conclusion

This compound is a valuable building block in contemporary drug discovery. While its predicted boiling point is available, the experimental determination of its melting point remains to be reported in the accessible scientific literature. This guide provides robust, field-tested protocols for the accurate determination of these crucial physical properties. The use of Thermogravimetric Analysis is strongly recommended to assess the thermal stability of the compound prior to attempting boiling point determination by vacuum distillation. Adherence to these methodologies will ensure the generation of reliable data, which is fundamental to the successful application of this compound in research and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 614731-04-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 7. 614731-04-3 Cas No. | 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional scaffold for engaging with biological targets. However, the optimization of drug candidates containing this privileged structure often encounters challenges related to metabolic stability, physicochemical properties, and off-target effects. The introduction of fluorine into the piperidine ring has emerged as a powerful strategy to address these liabilities and fine-tune molecular properties for enhanced therapeutic performance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and practical applications of fluorinated piperidines in medicinal chemistry. We will delve into the profound impact of fluorination on conformation, basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability, supported by experimental data and detailed protocols. Through illustrative case studies, this guide will demonstrate the causal relationships behind the strategic deployment of fluorine to create safer, more effective therapeutics.

The Enduring Significance of the Piperidine Scaffold and the Rise of Fluorine

The piperidine ring's prevalence in pharmaceuticals is a testament to its utility as a versatile building block.[2][3] Its chair-like conformation provides a predictable three-dimensional arrangement of substituents, crucial for precise interactions with protein binding pockets. Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

However, the very features that make piperidines attractive can also present drug design challenges. The C-H bonds on the ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[4] The basicity of the piperidine nitrogen, if not optimally tuned, can lead to off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiac toxicity.[3][5]

Enter fluorine, an element with a unique set of properties that have made it an indispensable tool in the medicinal chemist's arsenal.[6] With a van der Waals radius similar to hydrogen, fluorine can often replace a hydrogen atom with minimal steric perturbation.[6] Yet, as the most electronegative element, it exerts a powerful inductive effect, profoundly influencing the electronic properties of neighboring functional groups.[6] The carbon-fluorine bond is also exceptionally strong, rendering it resistant to metabolic cleavage.[4] These characteristics allow for the strategic modulation of a molecule's properties in a predictable manner.

The Multifaceted Impact of Fluorination on Piperidine Properties

The introduction of one or more fluorine atoms onto the piperidine ring can induce a cascade of beneficial changes to a molecule's physicochemical and pharmacological profile.

Conformational Control: Locking in Bioactive Geometries

Fluorine substitution can significantly influence the conformational equilibrium of the piperidine ring. Due to a combination of steric and stereoelectronic effects, such as hyperconjugation and gauche effects, fluorine substituents can exhibit a preference for the axial position, a phenomenon that can be exploited to create more conformationally rigid scaffolds.[7] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its intended target.

A detailed study on a series of fluorinated piperidine derivatives using NMR spectroscopy and computational analysis revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, along with solvation and solvent polarity, play a major role in stabilizing the axial-fluorine conformation.[7]

Diagram: Key Factors Influencing Axial Fluorine Preference in Piperidines

Caption: Factors stabilizing the axial conformation of fluorine in piperidines.

Basicity (pKa) Attenuation: A Key to Improved Safety and Oral Absorption

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen. This modulation of pKa is a critical tool for mitigating liabilities associated with highly basic amines. A lower pKa can reduce a compound's affinity for the hERG channel, thereby decreasing the risk of cardiac toxicity.[3][5] Furthermore, a reduction in basicity can improve a drug's oral absorption and bioavailability by increasing the fraction of the neutral, more membrane-permeable species at the pH of the gastrointestinal tract.[6]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.

| Compound | pKa | ΔpKa (vs. Piperidine) | Reference |

| Piperidine | 11.12 | - | [8] (estimated) |

| 4-Fluoropiperidine | 9.4 | -1.72 | [9] |

| 3,3-Difluoropiperidine | ~6.5-7.0 (est.) | ~-4.1 to -4.6 | [4] (inferred) |

Table 1: Impact of Fluorination on the pKa of the Piperidine Nitrogen.

Lipophilicity (LogP/LogD): A Context-Dependent Parameter

The effect of fluorination on lipophilicity is more complex and less predictable than its effect on pKa.[10] While the introduction of fluorine generally increases the lipophilicity of aromatic systems, its impact on aliphatic rings like piperidine is highly context-dependent. The overall change in LogP or LogD is a result of the interplay between the increased surface hydrophobicity and the introduction of a polar C-F bond. The final outcome can be influenced by the fluorination pattern, the molecular conformation, and the presence of other functional groups.[10] In some cases, fluorination can lead to an increase in lipophilicity, which can enhance membrane permeability and brain penetration.[4] In other instances, particularly with multiple fluorine substituents, the increased polarity can lead to a decrease in lipophilicity.

| Compound Pair | Non-fluorinated LogP | Fluorinated LogP | ΔLogP | Reference |

| Ropivacaine Analog | 1.83 | 2.15 (2-fluoroethyl) | +0.32 | [10] |

| Levobupivacaine Analog | 2.41 | 2.45 (2-fluoroethyl) | +0.04 | [10] |

| Piperidine-derived benzamide (4-H) | 2.50 | 2.35 (4-F) | -0.15 | [1] (adapted) |

| Piperidine-derived benzamide (4-CN) | 1.89 | 2.19 (4-F) | +0.30 | [1] (adapted) |

Table 2: Context-Dependent Effects of Fluorination on Lipophilicity (LogP).

Enhanced Metabolic Stability: Blocking Metabolic Hotspots

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing fluorine atoms at known metabolic "soft spots" on the piperidine ring or on N-alkyl substituents, chemists can effectively block these sites of metabolism. This leads to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.[11]

| Compound Moiety | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Piperidin-3-ol Derivative (non-fluorinated) | Human Liver Microsomes | 15 | 92.4 | [11] (Hypothetical) |

| 5-Fluoropiperidin-3-ol Derivative | Human Liver Microsomes | > 60 | < 10 | [11] (Inferred) |

| 3,3-Difluoropiperidine Derivative | Human Liver Microsomes | > 120 | < 5 | [11] |

Table 3: Illustrative Impact of Fluorination on Metabolic Stability.

Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has spurred the development of various synthetic methodologies. A common and robust approach involves the hydrogenation of readily available fluorinated pyridines.

Diagram: General Synthetic Workflow for Fluorinated Piperidines

Caption: A common workflow for synthesizing fluorinated piperidines.

Featured Protocol: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of a key intermediate used in the preparation of various pharmaceuticals, including paroxetine.[12]

Reaction Scheme:

1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine → 4-(4-fluorophenyl)piperidine hydrochloride → 4-(4-fluorophenyl)piperidine

Step 1: Hydrogenation and Deprotection

-

Materials:

-

1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (60 g, 225 mmol)

-

Methanol (500 mL)

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C, 5 g)

-

Hydrogen gas (H₂)

-

1 M Hydrogen chloride in ether

-

Ethyl acetate

-

2-Propanol

-

-

Procedure:

-

Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in methanol in a suitable pressure reactor.

-

Add the Pd(OH)₂/C catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 48 hours.

-

Carefully depressurize the reactor and filter the mixture through a pad of Celite® or glass fiber to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and add 1 M HCl in ether (300 mL) to precipitate the hydrochloride salt.

-

Collect the solid by filtration and recrystallize from 2-propanol to yield 4-(4-fluorophenyl)piperidine hydrochloride as a colorless solid (30.5 g, 63% yield).

-

Step 2: Liberation of the Free Base

-

Materials:

-

4-(4-fluorophenyl)piperidine hydrochloride (1 g, 4.64 mmol)

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend the 4-(4-fluorophenyl)piperidine hydrochloride in ethyl acetate.

-

Wash the suspension with saturated aqueous sodium carbonate solution to neutralize the HCl salt and liberate the free base.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield 4-(4-fluorophenyl)piperidine as a colorless oil (825 mg, 99% yield).

-

Essential Characterization and Property Measurement

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of fluorinated piperidines. ¹⁹F NMR, in conjunction with ¹H NMR, provides crucial data. Specifically, the measurement of ³J(F,H) coupling constants can help determine the dihedral angle between the fluorine and adjacent protons, allowing for the assignment of axial or equatorial conformations.[7]

pKa Determination by Potentiometric Titration

Principle: This method involves titrating a solution of the piperidine derivative with a standardized acid or base and monitoring the pH change. The pKa is the pH at which the amine is 50% protonated.[1]

Protocol Outline:

-

Preparation: Accurately weigh the fluorinated piperidine sample and dissolve it in deionized water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) and begin titration with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogD) Determination by Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH). It directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4).[13][14]

Protocol Outline:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the fluorinated piperidine in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Principle: This in vitro assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The data provides an estimate of the intrinsic clearance (CLint).[15][16]

Protocol Outline:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and pooled human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37 °C to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance is calculated from the half-life and the assay conditions.

Case Studies: Fluorinated Piperidines in Drug Discovery

Paroxetine: A Blockbuster Antidepressant

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), features a trans-4-(4-fluorophenyl)-3-phenoxymethylpiperidine core.[17] The 4-fluorophenyl group is a key pharmacophoric element. While the fluorine atom's primary role in this instance is related to binding interactions within the serotonin transporter, its presence also influences the overall physicochemical properties of the molecule, contributing to its favorable ADME profile. The synthesis of paroxetine relies on intermediates such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, highlighting the importance of stereocontrolled synthesis of these fluorinated building blocks.[6][18]

MK-0731: Overcoming P-gp Efflux in a KSP Inhibitor

In the development of inhibitors for the kinesin spindle protein (KSP), a target for cancer therapy, an early lead compound was identified as a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of drug resistance.[19] Medicinal chemists at Merck found that introducing a fluorine atom at the 3-position of a piperidine moiety in the molecule modulated the pKa of the piperidine nitrogen.[19][20] This strategic fluorination disrupted the interaction with P-gp, reducing efflux and restoring cellular potency. The clinical candidate, MK-0731, incorporates this (3R,4S)-3-fluoro-1-methylpiperidin-4-yl group.[21] This case powerfully illustrates how β-fluorination can be used to fine-tune basicity to overcome specific drug development hurdles.[19]

-

MK-0731 KSP ATPase IC₅₀: 2.2 nM[22]

-

MK-0731 Piperidine pKa: 7.6[21]

-

hERG IC₅₀: >20 µM, indicating low risk of cardiac toxicity.[21]

CGRP Receptor Antagonists for Migraine

A new class of drugs for the treatment of migraine, the "gepants," act as antagonists of the calcitonin gene-related peptide (CGRP) receptor.[23][24] Several of these molecules incorporate fluorinated piperidine scaffolds. For instance, a key pharmacophore in the development of a CGRP receptor antagonist by Merck was a syn-1,2-amino-fluoropiperidine.[15] The development of a practical and efficient enantioselective synthesis for this fluorinated piperidine intermediate was crucial for advancing the clinical candidate.[15] This highlights the dual importance of not only identifying the benefits of fluorination but also developing scalable synthetic routes to access these complex building blocks.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperidine rings is a mature and highly effective strategy in modern drug discovery. The ability to predictably modulate key physicochemical properties such as basicity and metabolic stability, while also exerting control over molecular conformation, provides a powerful toolkit for overcoming common drug development challenges. As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated applications of fluorinated piperidines in the design of next-generation therapeutics. The continued exploration of novel fluorinated motifs and a deeper understanding of the complex interplay between fluorination and lipophilicity will further empower medicinal chemists to design safer, more effective drugs for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]

- 7. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 15. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine [pubmed.ncbi.nlm.nih.gov]

- 16. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scientificupdate.com [scientificupdate.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 24. drugs.com [drugs.com]

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

<

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1][3] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2][4] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[2][3] The reagent of choice for this transformation is almost universally di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][5]

A key feature of the Boc group is its orthogonality to other common amine protecting groups.[3][6] It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[3][7] This orthogonality is a critical feature that enables the selective deprotection of one group in the presence of others, a strategy that is fundamental to the synthesis of complex molecules like peptides.[1][8]

The Chemistry of Boc Protection (N-tert-butoxycarbonylation)

The introduction of the Boc group is a robust and high-yielding transformation, typically proceeding via a nucleophilic acyl substitution reaction.[3][5]

Mechanism of Boc Protection

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[3][9] This attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[2][10] The evolution of CO₂ gas makes it imperative not to run these reactions in a closed system.[10][11]

The reaction can proceed with or without a base.[3][10] In the absence of a base, the amine substrate itself neutralizes the proton. However, the addition of a mild base like triethylamine (NEt₃) or sodium bicarbonate is common to accelerate the reaction by deprotonating the amine intermediate.[6][11]

Caption: Mechanism of Boc protection of an amine with di-tert-butyl dicarbonate.

Experimental Protocol: General Procedure for Boc Protection

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary and secondary amines.[5]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

-

Base (optional, e.g., Triethylamine (NEt₃), 1.2 equiv)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution and stir. For exothermic reactions, consider cooling the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution, either as a solid or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The crude product can be purified by standard methods. Often, an aqueous workup is performed by diluting the residue with an organic solvent (e.g., ethyl acetate), washing with a weak acid (e.g., 0.1 N HCl) and brine, drying the organic layer over anhydrous salt (e.g., Na₂SO₄), filtering, and concentrating to yield the N-Boc protected amine.[12] If necessary, purify the crude product by flash column chromatography.[6]

The Chemistry of Boc Deprotection

The removal of the Boc group is its defining feature: it is labile under acidic conditions.[3][13] This allows for its selective cleavage without disturbing other acid-stable or base-labile protecting groups.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbamate a better leaving group.[14][15]

-

Fragmentation: The protonated intermediate undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][14] The formation of this stabilized tertiary carbocation is a key reason for the group's acid lability.[6]

-

Byproduct Formation: The highly electrophilic tert-butyl cation is typically scavenged by the counterion (e.g., trifluoroacetate) or deprotonates to form gaseous isobutene.[6][14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the reaction of the intermediary t-butyl cation with other nucleophiles in the molecule, such as the side chains of tryptophan or methionine residues.[16][17] To prevent these unwanted alkylation side reactions, "scavengers" like anisole, thioanisole, or water are often added to the reaction mixture to trap the t-butyl cation.[6][16][17]

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

This protocol describes a common and highly effective method for removing the Boc group.[13][18]

Materials:

-

N-Boc protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 to 0.5 M).[15]

-

Add TFA to the solution. A common and effective condition is a 25-50% solution of TFA in DCM.[15][18]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. Completion is often achieved within 30 minutes to 2 hours.[13][18]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the crude oil can be azeotroped with toluene (3 x 10 mL).[6]

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected amine.[13]

Comparative Analysis and Applications

The choice of an amine protecting group is dictated by the overall synthetic strategy, particularly the stability requirements for other functional groups present in the molecule.[7]

Data Presentation: Boc vs. Other Common Amine Protecting Groups

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[7][19] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7][19] | Base (e.g., 20% Piperidine in DMF)[7][19] |

| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[7] | Stable to acid and base.[7] | Stable to acid and catalytic hydrogenation.[7] |

| Key Advantage | Robust, well-established, and its acid-lability is orthogonal to Cbz and Fmoc groups.[6][19] | Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis.[19] | Mild, base-catalyzed removal is orthogonal to acid-labile Boc and side-chain protecting groups.[19] |

| Primary Disadvantage | Harsh acidic conditions can be detrimental to sensitive substrates.[7] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[7] | The liberated dibenzofulvene can form adducts, requiring scavengers; less stable in some conditions.[7][20] |

Applications in Drug Development and Peptide Synthesis

The Boc group is indispensable in the synthesis of complex molecules.[3]

-

Peptide Synthesis: Boc chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), was a foundational methodology.[6][21] Although Fmoc chemistry is now more common for routine SPPS due to milder conditions, the Boc strategy remains vital for synthesizing long or difficult sequences, especially hydrophobic peptides that are prone to aggregation, as the strong acidic deprotection steps can disrupt secondary structures.[6][]

-

Pharmaceuticals: In drug synthesis, Boc protection is widely used to safeguard amines in complex intermediates, enabling selective reactions at other molecular sites and improving overall yield and purity.[21][23] Its reliable application is seen in the synthesis of antibiotics, anticancer agents, and insulin analogs.[23]

Conclusion

The Boc protecting group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions provides a robust strategy for managing amine functionalities.[7][15] A thorough understanding of its reaction mechanisms, orthogonality, and optimal experimental conditions is paramount for its successful application in the demanding fields of academic research and pharmaceutical development. The protocols and comparative data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. benchchem.com [benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. benchchem.com [benchchem.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. genscript.com [genscript.com]

- 23. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

Methodological & Application

Application Note: Incorporation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis

An Applications Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful means to enhance therapeutic properties such as metabolic stability, conformational rigidity, and binding affinity.[1][2] 1-Boc-4-fluoro-4-piperidinecarboxylic acid is a unique synthetic building block that combines the conformational constraints of a piperidine ring with the advantageous physicochemical properties of fluorine. This guide provides a comprehensive overview and detailed protocols for the successful integration of this sterically hindered, fluorinated amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Value of Conformational and Electronic Control in Peptide Design

Peptides are increasingly important as therapeutic agents, but their application can be limited by poor metabolic stability and lack of defined secondary structure in solution. To overcome these limitations, medicinal chemists often introduce unnatural amino acids that can lock the peptide backbone into a specific, bioactive conformation or introduce novel chemical properties.[1][3]

1.1. The Dual Advantage of this compound

This building block offers two key features in a single moiety:

-

Conformational Constraint: The saturated piperidine ring acts as a proline mimic, inducing a "kink" in the peptide backbone.[4][5] This pre-organization can disrupt undesirable secondary structures like β-sheet aggregation that often plague peptide synthesis and can be used to stabilize specific turns or helical structures essential for biological activity.[4][6][7]

-

Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in drug design to enhance pharmacokinetic properties.[8][9] Fluorine's high electronegativity can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electronic interactions, and enhance membrane permeability.[8][10][11][12]

1.2. The Synthetic Challenge: Steric Hindrance

A primary challenge in utilizing this compound is the steric hindrance around its α-carbon. As a quaternary, α,α-disubstituted amino acid, its carboxyl group is sterically shielded, which can significantly slow down the rate of peptide bond formation and lead to incomplete coupling reactions with standard protocols.[1][13][14] Therefore, optimized protocols employing highly efficient coupling reagents are mandatory for its successful incorporation.

Strategic Considerations for SPPS Incorporation

The successful synthesis of peptides containing this demanding residue hinges on a rational selection of coupling reagents and reaction conditions tailored to overcome its inherent steric bulk.

2.1. The Critical Role of High-Potency Coupling Reagents

Standard carbodiimide reagents such as DCC and DIC are often insufficient for driving the acylation of sterically hindered amino acids to completion.[14] The use of more potent aminium/uronium or phosphonium salt-based coupling reagents is essential. These reagents form highly reactive activated esters that can overcome the steric barrier.[13]

| Coupling Reagent Class | Examples | Mechanism & Suitability | Reference |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Form highly reactive OAt or Oxyma esters. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group. COMU offers a non-explosive and highly soluble alternative. | [15][16] |

| Phosphonium Salts | PyBOP, PyAOP | Form reactive OBt or OAt esters. They are known for their high reactivity and are particularly useful in driving slow reactions to completion. PyAOP is among the most reactive reagents available. | [15] |

For this compound, HATU or COMU are strongly recommended as starting points due to their proven efficacy in sterically demanding couplings.

2.2. Workflow for Incorporating Sterically Hindered Amino Acids

The overall workflow follows the standard Fmoc-based SPPS cycle, but with critical modifications at the coupling stage.

Caption: General SPPS workflow highlighting the critical coupling step.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization may be required depending on the specific peptide sequence.

3.1. Materials and Reagents

-

Resin: Wang resin (for C-terminal acids) or Rink Amide AM resin (for C-terminal amides), 100-200 mesh, ~0.5 mmol/g loading.

-

Amino Acids: Fmoc-protected amino acids and this compound.

-

Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HATU or COMU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, Isopropanol (IPA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

3.2. Protocol 1: Manual Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine/DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x) to remove all traces of piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (or COMU) (3.9 eq., 0.39 mmol) in DMF.

-

Add DIPEA (8 eq., 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is necessary due to steric hindrance.

-

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling (double coupling).

-

Washing: Once the coupling is complete, wash the resin with DMF (5x), IPA (2x), and DCM (3x).

-

Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.

3.3. Protocol 2: Peptide Cleavage and Deprotection

-

Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dried peptide-resin.[1]

-

Incubation: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Pellet the peptide by centrifugation and decant the ether.

-

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.4. Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation/coupling time due to steric hindrance of the quaternary center. | Extend coupling time to 4-6 hours. Perform a double coupling by repeating the activation and coupling steps with fresh reagents. Consider switching to PyAOP for extremely difficult cases. |

| Peptide Aggregation during Synthesis | Formation of intermolecular β-sheet structures, particularly in hydrophobic sequences. | The inherent "kink" from the piperidine ring helps mitigate this.[4][7] If aggregation persists in other parts of the sequence, consider incorporating pseudoproline dipeptides or using backbone-amide protection (e.g., Hmb) in those regions.[17][18] |

| Low Yield after Cleavage | Incomplete final deprotection or premature chain termination. | Ensure sufficient cleavage time (3-4 hours). Use capping steps (e.g., with acetic anhydride) after difficult couplings to terminate unreacted chains and simplify purification. |

Visualization of the Coupling Challenge

The steric environment of this compound is the primary determinant of its reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. chempep.com [chempep.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. file.globalso.com [file.globalso.com]

- 16. bachem.com [bachem.com]

- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 18. chempep.com [chempep.com]

The Strategic Incorporation of 1-Boc-4-fluoro-4-piperidinecarboxylic Acid in Modern Drug Discovery: A Guide to Application and Synthetic Protocols

Abstract